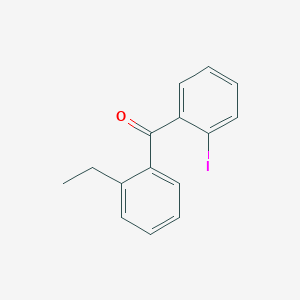

2-Ethyl-2'-iodobenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethyl-2'-iodobenzophenone is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention related compounds and reactions that could be relevant to understanding the chemistry of 2-Ethyl-2'-iodobenzophenone. For instance, 2-iodoxybenzoic acid (IBX) and its derivatives are mentioned as catalysts for the oxidation of alcohols to various carbonyl compounds . This suggests that iodine-containing benzophenones may be involved in similar oxidation reactions or could be synthesized through related pathways.

Synthesis Analysis

The synthesis of 2-Ethyl-2'-iodobenzophenone is not explicitly described in the papers. However, the synthesis of related compounds, such as 2-vinylbenzoxazole, is achieved by condensation reactions involving 2-aminophenol . This indicates that similar condensation methods might be applicable for synthesizing 2-Ethyl-2'-iodobenzophenone, possibly starting from an ethyl-substituted phenol and an iodo-substituted benzoyl chloride.

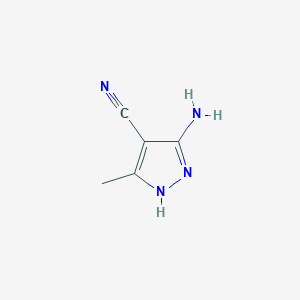

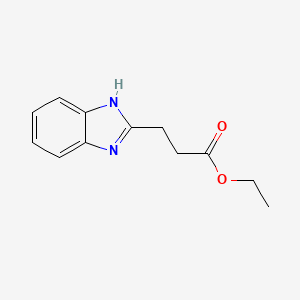

Molecular Structure Analysis

While the molecular structure of 2-Ethyl-2'-iodobenzophenone is not analyzed in the papers, the structure of related compounds like 2-iodoxybenzoic acid is discussed. The presence of the iodine atom in these compounds is significant as it imparts unique reactivity due to its ability to form hypervalent bonds, as seen in the case of 2-iodoxybenzenesulfonic acid (IBS) . The ethyl group in 2-Ethyl-2'-iodobenzophenone would likely influence its electronic properties and could affect its reactivity in a similar manner.

Chemical Reactions Analysis

The papers provide insights into the chemical reactivity of iodine-containing compounds. For example, 2-iodoxybenzoic acid is used for the aromatization of tetrahydro-β-carbolines, indicating its potential as an oxidizing agent . This suggests that 2-Ethyl-2'-iodobenzophenone might also participate in oxidation reactions or serve as a precursor for further functionalization.

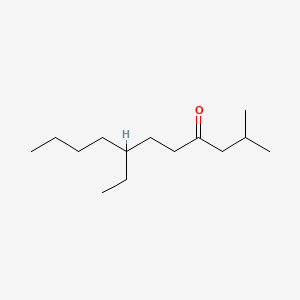

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Ethyl-2'-iodobenzophenone are not directly reported in the papers. However, the properties of similar iodine-containing compounds, such as their solubility in organic solvents and reactivity towards nucleophiles, can provide indirect information . The presence of the ethyl group would likely affect the compound's hydrophobicity and possibly its boiling and melting points.

Aplicaciones Científicas De Investigación

Application 1: Perovskite Solar Cells

- Summary of Application : 2-Ethyl-2’-iodobenzophenone is used in the modification of perovskite solar cells (PSCs) to enhance their performance and stability .

- Methods of Application : A multifunctional dipole polymer poly (2-ethyl-2-oxazoline) (PEOz) is introduced between the perovskite and Spiro-OMeTAD HTL in planar n-i-p PSCs . The ether–oxygen unshared electron pairs in PEOz chemically react with unsaturated Pb 2+ on the perovskite surfaces by forming a strong Pb–O bond .

- Results or Outcomes : The PEOz-modified PSC exhibits an optimized power conversion efficiency (PCE) of 21.86%, with a high short-circuit current density (Jsc) of 24.88 mA/cm 2, a fill factor (FF) of 0.79, and an open-circuit voltage (Voc) of 1.11 V .

Application 2: Förster Resonance Energy Transfer (FRET) in Fluorophore Labeled Polymers

- Summary of Application : 2-Ethyl-2’-iodobenzophenone could potentially be used in the study of Förster Resonance Energy Transfer (FRET) in fluorophore labeled polymers .

- Methods of Application : Dye-functionalized polymers are prepared via cationic ring opening polymerization (CROP) using 1-(bromomethyl)pyrene as the initiator and/or 1-pyrenebutyric acid or coumarin 343 as the terminating agent . The effect of dye positioning and polymer chain length on the FRET efficiency is evaluated .

- Results or Outcomes : The study reveals a strong dependence of the energy transfer on the chain length for these dual labeled polymers . The polymers were tested in both dilute organic (chloroform) and aqueous media revealing a higher FRET efficiency in water due to the enhanced emissive properties of pyrene .

Application 3: Star-Shaped Poly(2-oxazoline)s

- Summary of Application : 2-Ethyl-2’-iodobenzophenone could potentially be used in the synthesis of star-shaped poly(2-oxazoline)s .

- Methods of Application : The synthesis of star-shaped poly(2-oxazoline)s is performed by the living cationic ring-opening polymerization (CROP) of 2-oxazolines . Multifunctional tosylates are used as initiators for the CROP .

- Results or Outcomes : The use of a porphyrin-cored tetra-tosylate initiator yielded a well-defined star-shaped poly(2-ethyl-2-oxazoline) by CROP .

Propiedades

IUPAC Name |

(2-ethylphenyl)-(2-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IO/c1-2-11-7-3-4-8-12(11)15(17)13-9-5-6-10-14(13)16/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYCJTILUZCUQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-2'-iodobenzophenone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.